2-[(4-AMINOPHENYL)AZO]-1,3-DIMETHYL-1H-IMIDAZOLIUM CHLORIDE
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Overview
Description
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride is an organic compound with the molecular formula C11H14ClN5 and a molecular weight of 251.72 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride typically involves a diazo-coupling reaction. This process starts with the diazotization of 4-aminophenylamine, followed by coupling with 1,3-dimethylimidazole. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazo-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or other separation techniques to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include nitro derivatives.
Reduction: Amines are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted imidazolium compounds.
Scientific Research Applications
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Biology: Employed as a fluorescent dye in biological assays to study cellular processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of ionic liquids, which have unique properties such as low melting points, high thermal stability, and excellent solvating capabilities.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and DNA, affecting their function and activity.
Pathways Involved: The compound’s redox activity plays a significant role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium chloride: A precursor for N-heterocyclic carbenes, similar to 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride.
4-(Thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one: Another azo compound with similar diazo-coupling reactions.
Uniqueness
This compound stands out due to its specific combination of an azo group and an imidazolium ring. This structure imparts unique properties such as high solubility in water and organic solvents, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
4-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)diazenyl]aniline;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;/h3-8,11H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHIXHZUQXUYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)N)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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